molecular formula C11H14O4 B1465591 4-(3-Hydroxypropoxy)-3-methylbenzoic acid CAS No. 1273745-67-7

4-(3-Hydroxypropoxy)-3-methylbenzoic acid

Cat. No.: B1465591
CAS No.: 1273745-67-7
M. Wt: 210.23 g/mol
InChI Key: AIQBHUNKAPLXQB-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxypropoxy group attached to the benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the hydroxypropoxy group. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxypropoxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypropoxy)benzoic acid
  • 3-Hydroxybenzoic acid
  • 4-Hydroxybenzoic acid

Uniqueness

4-(3-Hydroxypropoxy)-3-methylbenzoic acid is unique due to the presence of both a hydroxypropoxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds .

Properties

IUPAC Name

4-(3-hydroxypropoxy)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8-7-9(11(13)14)3-4-10(8)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQBHUNKAPLXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-(3-hydroxypropoxy)-3-methyl-benzoate (0.9 g, 4.01 mmol) in dioxane (8 mL) was added 1N NaOH (5 mL) and the reaction mixture was heated at 70° C. for 22 hours. The solvent was concentrated in vacuo and the crude residue was dissolved in water (20 mL) and extracted with ethyl acetate (1×20 mL). The aqueous layer was acidified with 1 M HCl solution and extracted with ethyl acetate (2×20 mL). The organics were separated, dried with Na2SO4 and concentrated in vacuo to give 4-(3-hydroxypropoxy)-3-methyl-benzoic acid (0.7 g, 87%) as a white solid. ESI-MS m/z calc. 210.0. found 211.0 (M+1)+; Retention time: 0.95 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 12.5 (bs, 1H), 7.97-7.60 (m, 2H), 7.01 (d, J=8.6 Hz, 1H), 4.57 (s, 1H), 4.11 (t, J=6.2 Hz, 2H), 3.59 (t, J=5.5 Hz, 2H), 2.19 (s, 3H), 1.89 (p, J=6.2 Hz, 2H).
Name
methyl 4-(3-hydroxypropoxy)-3-methyl-benzoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To methyl 3-fluoro-4-(3-methoxyprop-1-ynyl)benzoate (1.4 g, 6.3 mmol) in 2:1 mixture of THF:MeOH (15 mL) at room temperature was added 4 M sodium hydroxide solution (1.9 mL, 7.56 mmol) and reaction mixture was stirred for 1 hour. The solvent was removed in vacuo and the reaction mixture was extracted with ethyl ether, and layers were separated. The aqueous layer was acidified with 1M HCl solution and extracted with ethyl ether. The organics were separated, dried and concentrated in vacuo to give 4-(3-hydroxypropoxy)-3-methyl-benzoic acid (1.1 g, 85%) as a white solid. ESI-MS m/z calc. 208.2. found 209.2 (M+1)+; Retention time: 1.22 minutes (3 min run); 1H NMR (400 MHz, CDCl3) δ 7.85 (dd, J=8.0, 1.4 Hz, 1H), 7.80 (dd, J=9.5, 1.3 Hz, 1H), 7.59-7.49 (m, 1H), 4.39 (s, 2H), 3.48 (s, 3H).
Name
methyl 3-fluoro-4-(3-methoxyprop-1-ynyl)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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